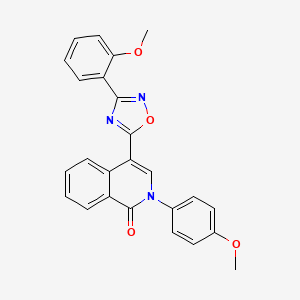

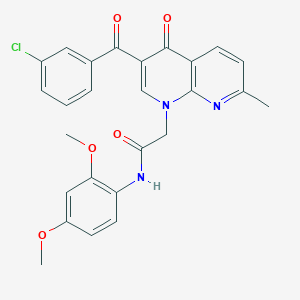

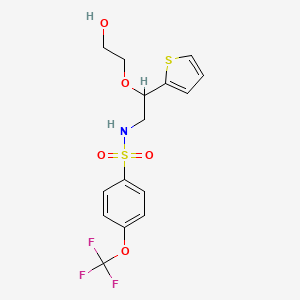

1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Naphthalene derivatives are a class of arenes, consisting of two ortho-fused benzene rings . They have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal .

Synthesis Analysis

Naphthalenes can be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . Multicomponent reaction approach has been utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .Molecular Structure Analysis

Naphthalenes are a class of arenas, in which two benzene rings are fused in ortho position . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .Chemical Reactions Analysis

The unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability and low cost makes it a fascinating candidate for organic chemists .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid” would depend on its specific structure. For example, 2-Naphthol, a naphthalene derivative, has a molecular formula of C10H8O and a melting point of 122 °C .Aplicaciones Científicas De Investigación

Fluorescent Chemosensors : A derivative, HDDP, was synthesized and studied for its physicochemical properties. It was found to act as an off–on type fluorescent chemosensor for the selective and sensitive detection of Al3+ ions, which could have applications in environmental monitoring and analytical chemistry (Asiri et al., 2018).

Antimicrobial Activity : Various 2-pyrazoline derivatives, synthesized using a similar chemical structure, were tested for antimicrobial activity against several organisms. Certain derivatives with specific substituents showed significant antimicrobial properties, which could be useful in the development of new antimicrobial agents (Azarifar & Shaebanzadeh, 2002).

Cytotoxicity and Anticancer Properties : A study on new pyrazole-containing oxime ester derivatives, including a compound with a structure related to 1-(naphthalen-2-yl)-1H-pyrazole, demonstrated selective toxicity to neuroblastoma cells without affecting healthy mouse fibroblast cells. This suggests potential for use in cancer therapy (Karakurt et al., 2021).

Chemosensor for Biomarkers : A napthelene-pyrazol conjugate was synthesized and found to be an effective Al(III) ion-selective chemosensor applicable as a biomarker in aqueous solutions. Its non-cytotoxic nature allows for potential applications in biological imaging (Mukherjee et al., 2014).

Toxicity Assessment and Biological Activities : Heterocyclic derivatives, including one with a naphthalene-pyrazole structure, were evaluated for their toxicity, tumor inhibition, and anti-inflammatory actions. Some compounds demonstrated significant biological activities, indicating potential pharmaceutical applications (Faheem, 2018).

Photophysical Properties for Optoelectronic Applications : Novel heterocyclic compounds with a pyrazole-naphthalene structure were synthesized and characterized, exhibiting promising photophysical properties for applications in optoelectronics, such as light-emitting materials (Ramkumar & Kannan, 2015).

Mecanismo De Acción

Target of Action

Related compounds such as [4-(5-naphthalen-2-yl-1h-pyrrolo[2,3-b]pyridin-3-yl)phenyl]acetic acid have been shown to target the serine/threonine-protein kinase sgk1 in humans .

Mode of Action

It’s worth noting that similar compounds have been synthesized via the copper (i)-catalyzed alkyne–azide cycloaddition reaction (cuaac) . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Related compounds have been shown to significantly affect pathways such as cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding .

Pharmacokinetics

A related compound, naphyrone, has been shown to follow a two-compartment model with an overall elimination half-life of 03 hours . This suggests that 1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid might have similar ADME properties.

Result of Action

Related compounds have been shown to cause changes in the microscopic morphology of certain fungi, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under specific conditions, suggesting that the compound’s action might be influenced by factors such as temperature, ph, and the presence of certain catalysts .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Naphthalene derivatives have been reported to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Naphthalene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

1-naphthalen-2-ylpyrazole-3,4-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-14(19)12-8-17(16-13(12)15(20)21)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCYPCVLYKCPDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C=C(C(=N3)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2837761.png)

![(E)-2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2837766.png)

![2-[3-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2837767.png)

![Benzo[d]thiazol-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2837768.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2837769.png)